alpha-(1-(sec-Butylamino)ethyl)-3-thiophenemethanol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(sec-Butylamino)ethyl)-3-thiophenemethanol hydrochloride typically involves the reaction of sec-butylamine with a thiophene derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-(sec-Butylamino)ethyl)-3-thiophenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(1-(sec-Butylamino)ethyl)-3-thiophenemethanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-(1-(sec-Butylamino)ethyl)-3-thiophenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to alpha-(1-(sec-Butylamino)ethyl)-3-thiophenemethanol hydrochloride include other thiophene derivatives and sec-butylamine derivatives. Examples include:
Sec-Butylamine: An organic amine with similar structural features.
Thiophene: The parent compound of the thiophene family.
Other substituted thiophenes: Compounds with various functional groups attached to the thiophene ring.
Uniqueness
This compound is unique due to its specific combination of a sec-butylamine moiety and a thiophene ring This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
31648-07-4 |
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Molecular Formula |
C11H20ClNOS |
Molecular Weight |
249.80 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-1-thiophen-3-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H19NOS.ClH/c1-4-8(2)12-9(3)11(13)10-5-6-14-7-10;/h5-9,11-13H,4H2,1-3H3;1H |
InChI Key |
ONYQEJAHCBSLGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C(C1=CSC=C1)O.Cl |
Origin of Product |
United States |
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